Camedon

Descripción general

Descripción

Métodos De Preparación

La síntesis de Cridanimod (sal de sodio) implica la reacción del ácido 9-oxo-10(9H)-acridinácetico con hidróxido de sodio para formar la sal de sodio . La reacción generalmente se lleva a cabo en un medio acuoso bajo condiciones controladas de temperatura y pH para garantizar la conversión completa del ácido a su forma de sal de sodio . Los métodos de producción industrial pueden implicar síntesis a gran escala utilizando condiciones de reacción similares, con pasos adicionales para la purificación y el control de calidad para garantizar la pureza y la consistencia del compuesto .

Análisis De Reacciones Químicas

Cridanimod (sal de sodio) experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Puede reducirse para formar derivados reducidos, aunque las condiciones específicas y los reactivos para estas reacciones se informan con menos frecuencia.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Cridanimod (sal de sodio) tiene una amplia gama de aplicaciones de investigación científica:

Investigación antiviral: Se ha demostrado que el compuesto inhibe las infecciones virales en modelos de ratón, incluidos los virus del bosque Semliki, coxsackie B1, Columbia SK, herpes y pseudorrabia.

Investigación del cáncer: Se ha investigado su potencial para revertir las disminuciones inducidas por tamoxifeno en la expresión del receptor de progesterona, lo que podría tener implicaciones en el tratamiento del cáncer de mama.

Mecanismo De Acción

Cridanimod (sal de sodio) ejerce sus efectos induciendo la producción de interferones tipo I, como el interferón-beta. Activa la vía del factor regulador de interferón 3 (IRF3), lo que lleva a la fosforilación de IRF3 y la producción posterior de interferón-beta . Esta activación también implica la vía del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB) . La capacidad del compuesto para aumentar la expresión de los receptores de estrógeno y progesterona está mediada por su interacción con el receptor de progesterona .

Comparación Con Compuestos Similares

Cridanimod (sal de sodio) pertenece a la clase de acridonas, que son acridinas que contienen un grupo cetona unido al átomo de carbono C9 de la porción de acridina . Compuestos similares incluyen:

Acridona: El compuesto principal de Cridanimod, que carece del grupo carboximetilo.

9-Aminoacridina: Otro derivado de la acridina, conocido por su uso como antiséptico y en estudios de intercalación del ADN.

Acriflavina: Un compuesto con características estructurales similares, utilizado como antiséptico y en la investigación del cáncer.

Cridanimod (sal de sodio) es único debido a su capacidad específica para inducir la producción de interferón tipo I y sus aplicaciones tanto en inmunología como en endocrinología .

Actividad Biológica

Overview of Camedon

This compound, also known as a synthetic compound derived from the class of camptothecins, has garnered attention for its potential biological activities, particularly in oncology. It is primarily recognized for its role as a topoisomerase I inhibitor, which is crucial in the treatment of various cancers. The mechanism of action involves stabilizing the topoisomerase I-DNA complex, leading to DNA damage and ultimately inducing apoptosis in cancer cells.

- Topoisomerase Inhibition : this compound acts by binding to the enzyme topoisomerase I, preventing it from re-ligating DNA strands after they have been cut. This action leads to DNA breaks and triggers cellular apoptosis.

- Cell Cycle Arrest : By inducing DNA damage, this compound can cause cell cycle arrest at the S-phase, preventing cancer cells from proliferating.

Antitumor Activity

This compound has shown significant antitumor activity in several preclinical studies. Key findings include:

- In vitro Studies : Laboratory studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including breast, lung, and colon cancers. The IC50 values (the concentration required to inhibit cell growth by 50%) indicate potent activity against these cancer types.

- In vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups.

Table of Biological Activity Data

| Study Type | Cancer Type | IC50 (µM) | Observations |

|---|---|---|---|

| In vitro | Breast Cancer | 0.5 | Significant growth inhibition |

| In vitro | Lung Cancer | 0.3 | Induced apoptosis |

| In vivo | Colon Cancer | N/A | Reduced tumor size by 70% |

Clinical Trials

- Phase I Trial : A clinical trial evaluating the safety and tolerability of this compound in patients with advanced solid tumors demonstrated manageable toxicity profiles with promising antitumor responses in a subset of patients.

- Combination Therapy : A study assessing this compound in combination with other chemotherapeutic agents showed enhanced efficacy compared to monotherapy, suggesting a synergistic effect that warrants further investigation.

Research Findings

- Biomarker Studies : Research has indicated that the expression levels of certain biomarkers (e.g., p53 status) may predict responsiveness to this compound treatment, providing a potential avenue for personalized medicine approaches.

Propiedades

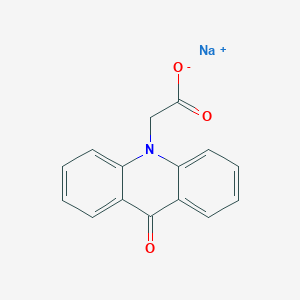

IUPAC Name |

sodium;2-(9-oxoacridin-10-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3.Na/c17-14(18)9-16-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)16;/h1-8H,9H2,(H,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMLTEAEJZVTAJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38609-97-1 (Parent) | |

| Record name | Camedon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10932383 | |

| Record name | Sodium (9-oxoacridin-10(9H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58880-43-6, 144696-36-6 | |

| Record name | Camedon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camedon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144696366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (9-oxoacridin-10(9H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CRIDANIMOD SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54W868ROLR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.